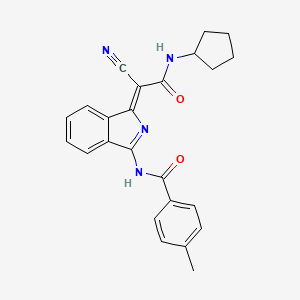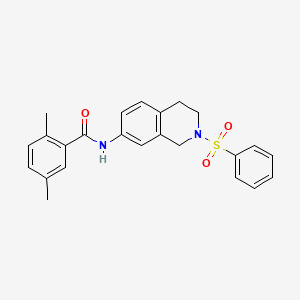![molecular formula C10H17Cl2N3O2S B2489025 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride CAS No. 2251053-74-2](/img/structure/B2489025.png)
2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyridine and thiazinane derivatives often involves multi-step chemical reactions, including condensation, cyclization, and halogenation processes. These procedures aim to construct the complex molecular framework while introducing specific functional groups necessary for the compound's activity and properties. For example, the synthesis of related aromatase inhibitors demonstrates complex organic synthesis routes involving pyridyl and piperidine dione structures, highlighting the intricate steps needed to achieve the desired molecular architecture (Haynes et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride often features a combination of aromatic rings and heterocyclic components, contributing to their unique chemical properties and biological activities. The presence of pyridine and thiazinane rings suggests potential interactions with biological molecules through hydrogen bonding and π-π interactions, influencing the compound's pharmacological and chemical behavior.
Chemical Reactions and Properties
Compounds with pyridine and thiazinane moieties typically undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions can modify the compound's chemical properties, such as solubility and reactivity, affecting its potential applications in medicinal chemistry and materials science. For instance, the metabolism and toxicity profiles of pyridine derivatives underscore the importance of understanding these compounds' chemical behaviors in biological systems (Tao et al., 2022).
科学的研究の応用
Synthesis and Reactivity Studies
2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride has been a subject of synthesis and structural characterization studies. For instance, compounds related to this chemical structure have been synthesized, and their molecular structures were determined by techniques such as NMR spectroscopy and X-ray diffraction methods. These compounds are often used as precursors or intermediates in the synthesis of more complex molecules. For example, Ouizem et al. (2014) reported efficient syntheses of precursor molecules and their transformations into dissymmetric ligands, indicating the compound's role in ligand formation and complexation reactions with lanthanide(III) ions (Ouizem et al., 2014).
Structural Studies and Characterization
The compound has been involved in studies focusing on the structural characterization of related molecules. For instance, Böck et al. (2021) reported the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles and discussed their intermolecular hydrogen bonding patterns (Böck et al., 2021).
Reactivity and Complex Formation
The compound's derivatives have been studied for their reactivity and complex formation properties. For example, the synthesis and hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states were explored by Kataev et al. (2014), indicating the compound's relevance in medicinal chemistry research (Kataev et al., 2014).
Molecular Interaction and Photophysical Studies
Studies have also focused on understanding the interaction of the compound's derivatives with metal ions and their photophysical properties. For instance, Zadeh et al. (2015) reported on the linear photophysics and ultrafast spectroscopy of new derivatives, highlighting the compound's importance in understanding molecular interactions and photochemical behavior (Zadeh et al., 2015).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride”.
将来の方向性
The future directions of a compound refer to its potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride”.
特性
IUPAC Name |
[6-(1,1-dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-16(13,14)15;;/h3-5H,1-2,6-8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXSHAIGIHMRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=CC(=N2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

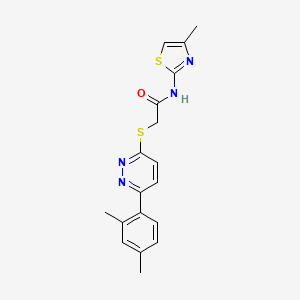
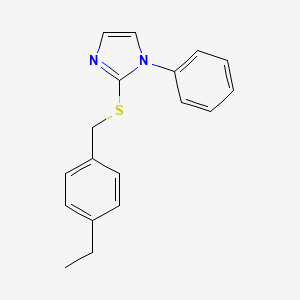
![N-butyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488949.png)
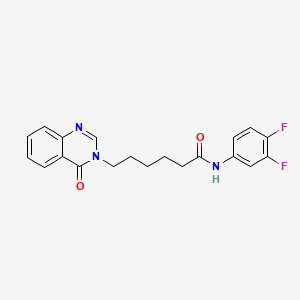
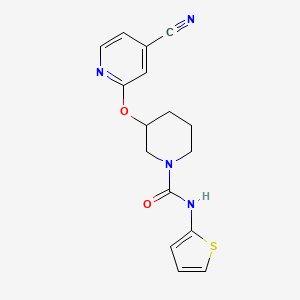


![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
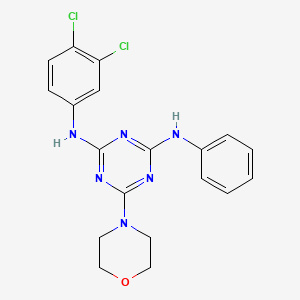
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)

